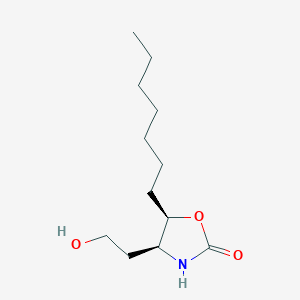
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- is a chemical compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a heptyl chain and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a heptyl-substituted amine with an epoxide, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The heptyl chain can be modified through substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the oxazolidinone ring can produce amine derivatives.
Scientific Research Applications
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone, 5-methyl-4-(2-hydroxyethyl)-: Similar structure but with a methyl group instead of a heptyl chain.
2-Oxazolidinone, 5-ethyl-4-(2-hydroxyethyl)-: Contains an ethyl group in place of the heptyl chain.
2-Oxazolidinone, 5-propyl-4-(2-hydroxyethyl)-: Features a propyl group instead of a heptyl chain.
Uniqueness
The uniqueness of 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- lies in its heptyl chain, which can influence its chemical reactivity and interactions. This structural variation can lead to different physical and chemical properties compared to its analogs, making it a valuable compound for specific applications.
Properties
CAS No. |
300531-25-3 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(4S,5R)-5-heptyl-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-11-10(8-9-14)13-12(15)16-11/h10-11,14H,2-9H2,1H3,(H,13,15)/t10-,11+/m0/s1 |
InChI Key |
KRIWGANXXJVRTP-WDEREUQCSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1[C@@H](NC(=O)O1)CCO |
Canonical SMILES |
CCCCCCCC1C(NC(=O)O1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















